5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester
Overview
Description
5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring.
Mechanism of Action
Target of Action
It’s worth noting that 2-aminothiazole derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Mode of Action
It’s suggested that 2-amino-5-bromothiazole, a related compound, may work by forming highly reactive nitro groups, which can cause changes in the reaction scheme .
Biochemical Pathways
2-aminothiazole derivatives have been shown to exhibit inhibitory activity against a wide range of human cancerous cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Given the broad biological activities associated with 2-aminothiazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester typically involves the bromination of 2-aminothiazole followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine in an appropriate solvent to yield 2-amino-5-bromothiazole. This intermediate is then esterified using methanol and a suitable catalyst to produce the final compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted thiazoles.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
2-Amino-5-bromothiazole: Shares the thiazole ring structure but lacks the ester group.
2-Amino-4-methylthiazole: Similar structure but with a methyl group instead of a bromine atom.
5-Amino-2-chlorothiazole-4-carboxylic acid methyl ester: Chlorine atom instead of bromine.
Uniqueness: 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromine groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZOMNVTBAESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196532 | |
Record name | 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-08-5 | |
Record name | 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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